N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Overview
Description
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure
Mechanism of Action
Target of Action
It is known to be a phosphine-phosphoramidite ligand , which suggests that it may interact with metal ions in biological systems.
Mode of Action
The compound acts as a ligand, forming complexes with metal ions. These complexes can then participate in various chemical reactions. For instance, it has been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
Biochemical Analysis
Biochemical Properties
®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine plays a crucial role in biochemical reactions as a chiral phosphine ligand. It interacts with various enzymes and proteins, facilitating enantioselective synthesis. The compound’s interaction with enzymes such as copper-catalyzed conjugate addition enzymes and palladium-catalyzed diethylzinc mediated umpolung allylation enzymes is particularly noteworthy . These interactions are characterized by the compound’s ability to provide superior enantiocontrol in numerous transformations, ensuring high activities at low catalyst loadings .
Cellular Effects
The effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the iridium-catalyzed allylic etherification of acyclic, achiral allylic carbonates, leading to the formation of chiral allylic alcohols . Additionally, it impacts the palladium-catalyzed asymmetric allylic cyclisation of N-tosyl and N-benzyl carbonates, resulting in the formation of pyrrolidine and piperidine derivatives .
Molecular Mechanism
At the molecular level, ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, binding to metal centers in enzymes and facilitating catalytic reactions. This compound’s ability to provide enantiocontrol is due to its chiral nature, which allows it to selectively interact with one enantiomer over the other . These binding interactions lead to enzyme inhibition or activation, resulting in changes in gene expression and subsequent biochemical outcomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and cold storage conditions . Prolonged exposure to non-ideal conditions may lead to its degradation, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine vary with different dosages in animal models. At optimal dosages, the compound exhibits high enantioselective results without adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings. Threshold effects have also been noted, where the compound’s efficacy significantly decreases beyond a certain concentration.
Metabolic Pathways
®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in copper-catalyzed conjugate addition and palladium-catalyzed diethylzinc mediated umpolung allylation reactions underscores its importance in metabolic flux and metabolite levels . These interactions facilitate the synthesis of chiral compounds, contributing to the overall metabolic processes in cells .
Transport and Distribution
The transport and distribution of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target sites, enhancing its efficacy in biochemical reactions. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability.
Subcellular Localization
®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing enantioselective synthesis reactions, as it ensures the compound’s availability at the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps. One common method includes the reaction of appropriate phosphine precursors with diols under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 13-Hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- 12lambda4,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12-oxide
Uniqueness
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its specific pentacyclic structure and the presence of both phosphine and amine functional groups.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPBCPUPILJSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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